(8S)-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(12aS)-1,2,3,4,6,7,12,12a-Octahydropyrazino[1’,2’:1,6]pyrido[3,4-b]indole-1,4-dione is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its unique structural features, which include a fused ring system that combines elements of pyrazine, pyridine, and indole. These structural characteristics contribute to its diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (12aS)-1,2,3,4,6,7,12,12a-Octahydropyrazino[1’,2’:1,6]pyrido[3,4-b]indole-1,4-dione typically involves multi-step organic reactions. One common synthetic route includes the Fischer indole synthesis, where an optically active cyclohexanone derivative reacts with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions in methanol . This reaction yields a tricyclic indole intermediate, which undergoes further transformations to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and reduce the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
(12aS)-1,2,3,4,6,7,12,12a-Octahydropyrazino[1’,2’:1,6]pyrido[3,4-b]indole-1,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced analogs.
Common Reagents and Conditions
Common reagents used in these reactions include methanesulfonic acid, phenylhydrazine hydrochloride, potassium permanganate, chromium trioxide, and palladium catalysts. Reaction conditions typically involve refluxing in methanol or other suitable solvents, with careful control of temperature and reaction time to achieve the desired products.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the parent compound. These derivatives may exhibit different biological activities and pharmacological properties, making them valuable for further research and development.
Scientific Research Applications
(12aS)-1,2,3,4,6,7,12,12a-Octahydropyrazino[1’,2’:1,6]pyrido[3,4-b]indole-1,4-dione has a wide range of scientific research applications, including:
Chemistry: This compound serves as a valuable building block for the synthesis of more complex molecules and as a model system for studying reaction mechanisms and structure-activity relationships.
Biology: It is used in the study of biological processes and pathways, particularly those involving indole derivatives and their interactions with biological targets.
Medicine: The compound has potential therapeutic applications, including as an anti-cancer agent, anti-inflammatory agent, and antimicrobial agent. Its unique structure allows it to interact with various molecular targets, making it a promising candidate for drug development.
Industry: In the industrial sector, this compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (12aS)-1,2,3,4,6,7,12,12a-Octahydropyrazino[1’,2’:1,6]pyrido[3,4-b]indole-1,4-dione involves its interaction with specific molecular targets and pathways. The compound’s indole moiety allows it to bind to various receptors and enzymes, modulating their activity and leading to a range of biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anti-cancer effects .
Comparison with Similar Compounds
Similar Compounds
(6R,12aS)-6-(1,3-Benzodioxol-5-yl)-2-methyl-2,3,6,7,12,12a-hexahydropyrazino[1’,2’1,6]pyrido[3,4-b]indole-1,4-dione: This compound shares a similar fused ring system but includes a benzodioxole moiety, which may confer different biological activities.
(3S,6S,12aS)-1,2,3,4,6,7,12,12a-Octahydro-9-methoxy-6-(2-methylpropyl)-1,4-dioxopyrazino[1’,2’1,6]pyrido[3,4-b]indole-3-propanoic acid 1,1-dimethylethyl ester hydrate: This derivative includes additional functional groups, such as a methoxy and a propanoic acid ester, which may enhance its solubility and bioavailability.
Uniqueness
The uniqueness of (12aS)-1,2,3,4,6,7,12,12a-Octahydropyrazino[1’,2’:1,6]pyrido[3,4-b]indole-1,4-dione lies in its specific combination of fused ring systems and functional groups, which confer a distinct set of chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
(8S)-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2/c18-13-6-15-14(19)12-5-9-8-3-1-2-4-10(8)16-11(9)7-17(12)13/h1-4,12,16H,5-7H2,(H,15,19)/t12-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPVXGSMQZSCDQO-LBPRGKRZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(=O)NCC(=O)N2CC3=C1C4=CC=CC=C4N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2C(=O)NCC(=O)N2CC3=C1C4=CC=CC=C4N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.